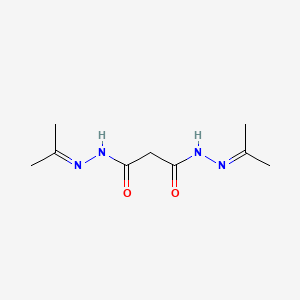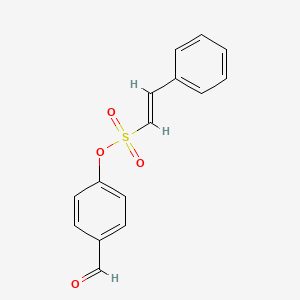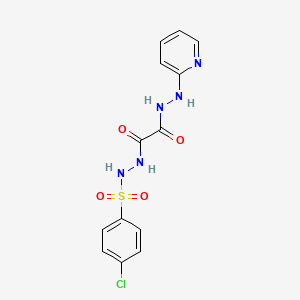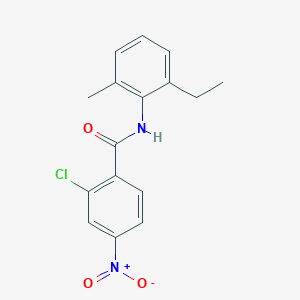![molecular formula C16H10N4O6 B11706154 3-[(5,7-dinitroquinolin-8-yl)amino]benzoic Acid](/img/structure/B11706154.png)
3-[(5,7-dinitroquinolin-8-yl)amino]benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5,7-dinitroquinolin-8-yl)amino]benzoic acid is a complex organic compound that features a quinoline moiety substituted with nitro groups and an amino group attached to a benzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5,7-dinitroquinolin-8-yl)amino]benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of quinoline derivatives followed by amination and subsequent coupling with benzoic acid derivatives. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques like recrystallization and chromatography is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(5,7-dinitroquinolin-8-yl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives and modified benzoic acid compounds, which can be further utilized in different chemical applications.
Scientific Research Applications
3-[(5,7-dinitroquinolin-8-yl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(5,7-dinitroquinolin-8-yl)amino]benzoic acid involves its interaction with molecular targets such as enzymes. For example, it acts as an NADH-competitive inhibitor of lactate dehydrogenase A (LDHA), leading to the inhibition of lactate production in cancer cells . This inhibition disrupts the glycolytic pathway, resulting in reduced energy production and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]benzoic acid: Known for its potential cardiogenetic activity.
3-[(3-carbamoyl-7-(3,5-dimethylisoxazol-4-yl)-6-methoxyquinolin-4-yl)amino]benzoic acid: Acts as an NADH-competitive LDHA inhibitor.
Uniqueness
3-[(5,7-dinitroquinolin-8-yl)amino]benzoic acid is unique due to its specific nitro and amino substitutions on the quinoline ring, which confer distinct chemical reactivity and biological activity. Its ability to inhibit LDHA selectively makes it a promising candidate for anticancer research.
Properties
Molecular Formula |
C16H10N4O6 |
|---|---|
Molecular Weight |
354.27 g/mol |
IUPAC Name |
3-[(5,7-dinitroquinolin-8-yl)amino]benzoic acid |
InChI |
InChI=1S/C16H10N4O6/c21-16(22)9-3-1-4-10(7-9)18-15-13(20(25)26)8-12(19(23)24)11-5-2-6-17-14(11)15/h1-8,18H,(H,21,22) |
InChI Key |
YLZGNCPGJRPFQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C(C=C(C3=C2N=CC=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
solubility |
>53.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Methylanilino)-5-[(3-nitrophenyl)methyl]-1,3-thiazol-4-one](/img/structure/B11706076.png)
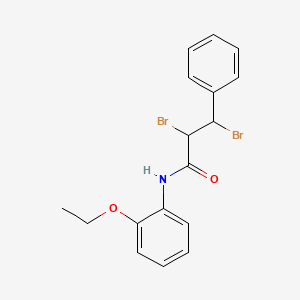
![2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B11706090.png)
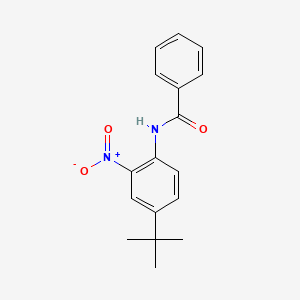
![(4E)-4-[2-(2-bromophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11706104.png)
![(4Z)-4-[2-(4-fluorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11706105.png)
![3-hydroxy-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide](/img/structure/B11706108.png)

![5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B11706128.png)
